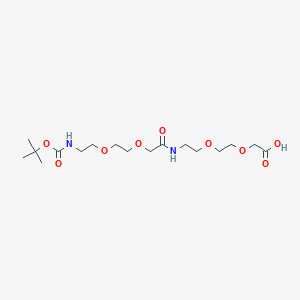
(3S)-1-Benzyl-3-phenylpiperazine
Vue d'ensemble
Description
(3S)-1-Benzyl-3-phenylpiperazine, also known as BPAP, is a chemical compound that belongs to the piperazine family. BPAP has been found to have a wide range of potential applications in the field of scientific research.
Mécanisme D'action
(3S)-1-Benzyl-3-phenylpiperazine works by binding to the trace amine-associated receptor 1 (TAAR1). This receptor is involved in the regulation of neurotransmitter release in the brain. By binding to TAAR1, (3S)-1-Benzyl-3-phenylpiperazine enhances the release of dopamine, serotonin, and norepinephrine, leading to increased cognitive function and memory retention.
Biochemical and Physiological Effects
(3S)-1-Benzyl-3-phenylpiperazine has been found to have various biochemical and physiological effects. In addition to enhancing neurotransmitter release, (3S)-1-Benzyl-3-phenylpiperazine has been shown to increase glucose uptake in the brain, which can lead to increased energy and alertness. (3S)-1-Benzyl-3-phenylpiperazine has also been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3S)-1-Benzyl-3-phenylpiperazine for lab experiments is its ability to enhance cognitive function and memory retention. This makes it a useful tool for studying the mechanisms of learning and memory in the brain. Additionally, (3S)-1-Benzyl-3-phenylpiperazine has been found to have a relatively low toxicity profile, making it a safer alternative to other compounds that may be used in similar experiments. However, one limitation of (3S)-1-Benzyl-3-phenylpiperazine is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on (3S)-1-Benzyl-3-phenylpiperazine. One area of interest is the development of (3S)-1-Benzyl-3-phenylpiperazine-based treatments for conditions such as depression, anxiety, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of (3S)-1-Benzyl-3-phenylpiperazine and its effects on neurotransmitter release and cognitive function. Finally, there is potential for the development of new derivatives of (3S)-1-Benzyl-3-phenylpiperazine that may have enhanced activity and fewer side effects.
Applications De Recherche Scientifique
(3S)-1-Benzyl-3-phenylpiperazine has been found to have various applications in scientific research. One of the most significant applications of (3S)-1-Benzyl-3-phenylpiperazine is in the field of neuroscience. (3S)-1-Benzyl-3-phenylpiperazine has been shown to enhance the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased cognitive function and memory retention. Additionally, (3S)-1-Benzyl-3-phenylpiperazine has been found to have potential as a treatment for conditions such as depression, anxiety, and Parkinson's disease.
Propriétés
IUPAC Name |
(3S)-1-benzyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOQMXILLUBOJL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680226 | |
| Record name | (3S)-1-Benzyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Benzyl-3-phenylpiperazine | |
CAS RN |
502482-38-4 | |
| Record name | (3S)-1-Benzyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B1504779.png)
![N-[(4-Chlorophenyl)-(2-hydroxyphenyl)methyl]acetamide](/img/structure/B1504780.png)


![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B1504791.png)
![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B1504798.png)






